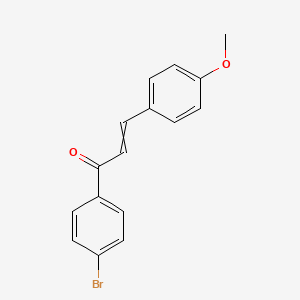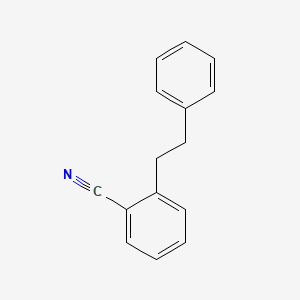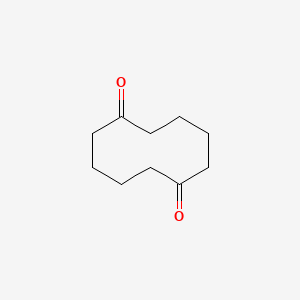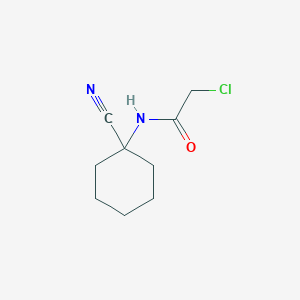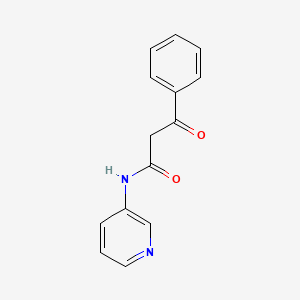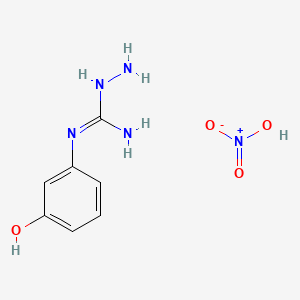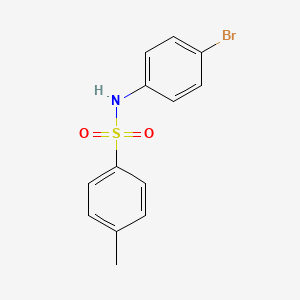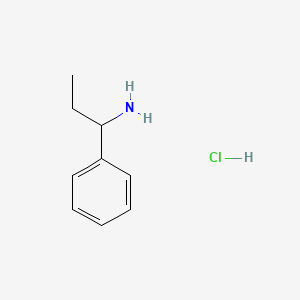
Chlorhydrate de 1-phényl-1-propanamine
Vue d'ensemble
Description
1-Phenyl-1-propanamine hydrochloride, also known as amphetamine hydrochloride, is an organic compound with the molecular formula C9H14ClN. It is a white crystalline powder with a characteristic amine and sour taste. This compound is heat stable and readily soluble in water . It is widely used in the chemical and pharmaceutical fields, particularly as a precursor for antidepressants or neurotransmitter-altering agents .
Applications De Recherche Scientifique
1-Phenyl-1-propanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a raw material for synthesizing other organic compounds.
Biology: The compound is studied for its effects on neurotransmitter systems.
Medicine: It serves as a precursor for antidepressants and other therapeutic agents.
Industry: It is utilized in the production of various chemical products
Mécanisme D'action
Target of Action
1-Phenyl-1-propanamine hydrochloride, also known as 3-Phenylpropylamine, primarily targets Trypsin-1 and Trypsin-2 in humans . Trypsin is a serine protease that plays a crucial role in the digestion of proteins.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2, potentially influencing their activity
Méthodes De Préparation
1-Phenyl-1-propanamine hydrochloride can be synthesized through the reaction of amphetamine with hydrochloric acid. The process involves dissolving amphetamine in an appropriate amount of hydrochloric acid, followed by crystallization and drying . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1-Phenyl-1-propanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Phenyl-1-propanamine hydrochloride is similar to other compounds such as:
Phenylpropanolamine: Both are sympathomimetic agents but differ in their specific applications and regulatory status.
Ephedrine: Shares structural similarities but has different pharmacological effects.
Pseudoephedrine: Used primarily as a decongestant, with a different mechanism of action.
These compounds are unique in their specific uses and effects, highlighting the versatility of 1-Phenyl-1-propanamine hydrochloride in various fields.
Propriétés
IUPAC Name |
1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMJKAAXNELJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947136 | |
| Record name | 1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24301-86-8 | |
| Record name | 1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


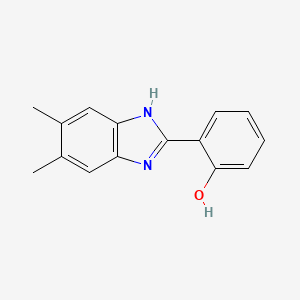
![[1-(3-Methoxyphenyl)ethylidene]propanedinitrile](/img/structure/B1615590.png)

![1-Chloro-4-[methoxy(phenyl)methyl]benzene](/img/structure/B1615593.png)

